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Compound of Interest

Compound Name: Peonidin 3-galactoside

Cat. No.: B1473039

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and physicochemical properties of Peonidin 3-galactoside. It includes
detailed experimental protocols for its isolation and discusses its role in relevant biological
signaling pathways.

Chemical Structure and Stereochemistry

Peonidin 3-galactoside is an anthocyanin, a class of water-soluble pigments responsible for
the red, purple, and blue colors in many flowers, fruits, and vegetables. Its structure consists of
an aglycone, peonidin, linked to a galactose sugar moiety.

The peonidin aglycone is a member of the anthocyanidin class, characterized by a flavylium
cation core structure (2-phenylchromenylium). Specifically, it is 3,5,7-trihydroxy-2-(4-hydroxy-3-
methoxyphenyl)chromenylium. The galactose sugar is attached at the 3-position of the C-ring
of the peonidin structure through an O-glycosidic bond.

The precise stereochemistry of the naturally occurring isomer is Peonidin 3-O-f3-D-
galactopyranoside[1][2][3]. This indicates that the galactose unit is in the pyranose (six-
membered ring) form, it is the D-enantiomer, and the anomeric carbon (C-1 of galactose) is in
the 3 configuration.
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IUPAC Name: (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-
methoxyphenyl)chromenylium-3-ylJoxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]

Chemical Structure Diagram:
Caption: Chemical structure of Peonidin 3-O-[3-D-galactopyranoside.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Peonidin 3-galactoside is
presented below.
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Property Value Reference

(2S,3R,4S,5R,6R)-2-[5,7-
dihydroxy-2-(4-hydroxy-3-

methoxyphenyl)chromenylium-

IUPAC Name [2]
3-ylloxy-6-
(hydroxymethyl)oxane-3,4,5-
triol
CAS Number 28148-89-2 [1]
PubChem CID 11454027 [2]
Molecular Formula C22H23011+ [2]
Molecular Weight 463.4 g/mol [2]
Appearance Dark red/purple powder
Solubility Highly water-soluble
UV-Vis Amax 516 nm (in acidified methanol) [4]
Mass Spectrometry [M]+ at m/z 463.1240 [2]

Data for the aglycone and
sugar protons are available in
literature for similar

1H NMR compounds. Key signals [5]
include aromatic protons of the
peonidin core and anomeric

proton of the galactose moiety.

Characteristic signals for the
13C NMR flavylium cation and the [6]

galactopyranoside ring.

Experimental Protocols

Protocol 1: Isolation of Peonidin 3-galactoside from Cranberries
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This protocol outlines a general procedure for the extraction and purification of Peonidin 3-
galactoside from cranberry fruit.

3.1. Extraction

o Sample Preparation: Fresh or frozen cranberries are lyophilized and ground into a fine
powder.

e Solvent Extraction: The powdered cranberry is extracted with a solution of
methanol/water/acetic acid (85:15:0.5, v/v/v) at 4°C with agitation in the dark for 40 minutes.
This process is repeated three times.

» Concentration: The combined extracts are concentrated under reduced pressure using a
rotary evaporator at a temperature below 40°C to yield a crude extract.

3.2. Purification by Solid-Phase Extraction (SPE)

o Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing methanol followed by
acidified water (0.1% formic acid).

e Sample Loading: The crude extract is dissolved in a minimal amount of acidified water and
loaded onto the conditioned cartridge.

e Washing: The cartridge is washed with acidified water to remove polar impurities such as
sugars and organic acids.

» Elution: Peonidin 3-galactoside and other anthocyanins are eluted with acidified methanol
(0.1% formic acid).

» Concentration: The eluate is concentrated using a rotary evaporator to obtain a partially
purified anthocyanin fraction.

3.3. Purification by Preparative High-Performance Liquid Chromatography (HPLC)[4]
e Column: A C18 reversed-phase preparative HPLC column is used.

» Mobile Phase: A gradient of Mobile Phase A (2% formic acid in water) and Mobile Phase B
(acetonitrile:water:formic acid, 49:49:2 v/v/v) is employed.
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e Gradient Program:
o 0-4 min: 6-10% B
o 4-12 min: 10-25% B
o 12-13 min: 25% B (isocratic)
o 13-20 min: 25-40% B
o 20-35 min: 40-60% B
o 35-40 min: 60-100% B
o 40-45 min: 100-6% B
e Flow Rate: 10.0 mL/min
o Detection: UV-Vis detector at 516 nm.

o Fraction Collection: Fractions corresponding to the peak of Peonidin 3-galactoside are
collected.

o Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

Extraction Partially Purified
(Cranberry PDWdEHMelhanol/Waler/Acelic ACId))—b((:rude Extract)—P(SPE Purification <C18HAnlhocyanin Frao“anPreparanve HPLCHPure Peonidin 37ga\actoslde)

Click to download full resolution via product page

Caption: Experimental workflow for the isolation of Peonidin 3-galactoside.

Biological Sighaling Pathways

Peonidin 3-galactoside, like other anthocyanins, exhibits potent antioxidant and anti-
inflammatory properties. These effects are mediated through the modulation of key cellular
signaling pathways, including the Nrf2 and NF-kB pathways.
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4.1. Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the
expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keapl, which facilitates
its degradation. In the presence of oxidative stress or electrophiles, such as Peonidin 3-
galactoside, Keapl is modified, leading to the release of Nrf2. Nrf2 then translocates to the
nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of
its target genes. This leads to the transcription of genes encoding antioxidant enzymes like
heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-
transferases (GSTs), thereby enhancing the cell's antioxidant capacity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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